molecular formula C14H20O6 B1247303 Colletodiol CAS No. 21142-67-6

Colletodiol

Cat. No. B1247303
CAS RN: 21142-67-6
M. Wt: 284.3 g/mol
InChI Key: SHQHOHRUGBYJBS-RSNJVVJKSA-N
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Description

Synthesis Analysis

The enantioselective synthesis of colletodiol has been achieved through a series of carefully orchestrated steps. One approach utilized methyl 1,3,5-octatrienoate as a starting material, employing an enantio- and regioselective Sharpless dihydroxylation followed by a palladium-catalyzed reduction. These steps led to the formation of key intermediates, which were further functionalized, coupled, and macrolactonized to yield colletodiol after deprotection (Hunter & O'Doherty, 2002). Another formal synthesis started from a homopropargylic alcohol derivative, highlighting the versatility of approaches to constructing the colletodiol framework. This method notably featured a Sharpless asymmetric dihydroxylation and a Pinnick oxidation, culminating in a macrolactonization to assemble the macrodiolide (Khomane et al., 2017).

Molecular Structure Analysis

The molecular structure of colletodiol is characterized by its 14-membered unsymmetrical bis-macrolactone ring. This complex structure poses significant challenges for synthesis, necessitating precise control over the creation of stereocenters and the formation of the macrolactone rings. The molecular architecture of colletodiol is foundational to its chemical behavior and potential interactions with biological targets.

Chemical Reactions and Properties

Colletodiol undergoes various chemical reactions, reflective of its functional groups and molecular structure. Key reactions include the Sharpless dihydroxylation and palladium-catalyzed reductions, crucial for its enantioselective synthesis. The ability to undergo macrolactonization is a defining feature of colletodiol's reactivity, enabling the creation of its characteristic bis-macrolactone ring.

Physical Properties Analysis

While specific studies on the physical properties of colletodiol are limited, its synthesis and molecular structure suggest it possesses properties typical of macrolides, such as low volatility and solubility in organic solvents. These properties are influenced by its large, complex structure and the presence of multiple hydroxyl groups.

Chemical Properties Analysis

Colletodiol's chemical properties are largely defined by its macrolactone rings and hydroxyl functional groups. These groups are likely to participate in hydrogen bonding and other interactions, affecting its reactivity and potential biological activity. The stereochemistry of colletodiol is crucial, as it impacts its reactivity and interactions with enzymes or receptors.

Scientific Research Applications

Synthesis and Structural Analysis

  • Enantioselective Synthesis : Colletodiol's enantioselective synthesis has been achieved through a series of steps involving palladium-catalyzed reduction and macrolactonization (Hunter & O'Doherty, 2002).
  • Structural Characterization : The structure of colletodiol, including its absolute stereochemistry, has been elucidated through various chemical and spectroscopic methods, contributing to the understanding of its molecular architecture (Macmillan & Simpson, 1973).

Biological Activity and Biosynthesis

  • Biological Activity : Initial studies identified colletodiol as a metabolite of Colletotrichum capsici, although it was found to be biologically inactive. This discovery led to further investigations into its biosynthesis and potential biological applications (Grove, Speake, & Ward, 1966).
  • Biosynthesis Insights : Research has explored the origins of the hydrogen and oxygen atoms in colletodiol, providing valuable information on the early stages of its polyketide chain-assembly, a crucial aspect in understanding its biosynthetic pathway (Simpson & Stevenson, 1985).

Applications in Medicinal Chemistry

  • Immunosuppressive Properties : Colletodiol has been identified as an immunosuppressive principle in certain fungal metabolites, indicating potential applications in immunomodulatory therapies (Fujimoto et al., 1998).
  • Synthetic Approaches : Various synthetic approaches to colletodiol have been explored, providing pathways for its potential application in the development of new pharmaceutical compounds (Schnurrenberger, Hungerbühler, & Seebach, 1987).

properties

IUPAC Name

(3E,6R,9E,11R,12R,14R)-11,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O6/c1-9-4-3-5-13(17)20-10(2)8-12(16)11(15)6-7-14(18)19-9/h3,5-7,9-12,15-16H,4,8H2,1-2H3/b5-3+,7-6+/t9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQHOHRUGBYJBS-RSNJVVJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC(=O)OC(CC(C(C=CC(=O)O1)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C/C(=O)O[C@@H](C[C@H]([C@@H](/C=C/C(=O)O1)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Colletodiol

CAS RN

21142-67-6
Record name Colletodiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021142676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name COLLETODIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6044P09Y9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
310
Citations
GE Keck, EP Boden, MR Wiley - The Journal of Organic Chemistry, 1989 - ACS Publications
… his own approach to colletodiol.11 We describe below our approaches toboth “MacMillan colletodiol” (1) and colletodiol (7) itself. Synthetic Studies on “MacMillan Colletodiol”.15 Our …
Number of citations: 100 pubs.acs.org
TJ Hunter, GA O'Doherty - Organic Letters, 2002 - ACS Publications
… in an enantioselective synthesis of colletodiol 1. We targeted colletodiol because of its … We were additionally interested in colletodiol because we thought it was an ideal substrate …
Number of citations: 53 pubs.acs.org
J MacMillan, TJ Simpson - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… colletodiol, 11-deoxycolletodiol, and 10-deoxy-colletodiol, respectively. The absolute stereochemistry for colletodiol … ,10R)] has been established by chemical correlation with …
Number of citations: 72 pubs.rsc.org
P Schnurrenberger, E Hungerbühler… - Liebigs Annalen der …, 1987 - Wiley Online Library
The macrodiolide antibiotic (+)‐colletodiol (7, Scheme 1) was synthesised. The configuration was thus proven to be (6R,11R,12R,14R). – Key intermediates (Schemes 9 and 10) are the …
GI Stevenson - KB thesis scanning project 2015, 1988 - era.ed.ac.uk
… the macrodiolide colletodiol. The origins of all the oxygen and hydrogen atoms in colletodiol … O2)acetate and 1 02: gas, into colletodiol by cytospora Sp. ATCC 20502. From the resultant …
Number of citations: 2 era.ed.ac.uk
JF Grove, RN Speake, G Ward - Journal of the chemical society C …, 1966 - pubs.rsc.org
… Colletodiol formed a diacetate and a dibenzoate which had no hydroxyl absorption in their infrared spectra. Catalytic hydrogenation gave a tetrahydro-derivative showing the presence …
Number of citations: 38 pubs.rsc.org
H Tsutsui, O Mitsunobu - Tetrahedron letters, 1984 - Elsevier
… Colletodiol has been isolated from the culture filtrates of Colletotrichum capsici 1) and the centers … in benzene at room temperature for 11 h afforded the seco-acid (2) of colletodiol in …
Number of citations: 35 www.sciencedirect.com
JW Powell, WB Whalley - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
… ( E 19,000), and which appeared to correspond in properties with colletodiol, previously isolated,2 from CoZZetotrichum ca$sici. Comparison (mp, mixed mp, ir and mass spectrum) …
Number of citations: 20 pubs.rsc.org
G Solladié, L Gressot, F Colobert - European Journal of …, 2000 - Wiley Online Library
A general synthetic strategy towards the two bis(lactones) (−)‐colletol (1) and (+)‐colletodiol (2) is described. A common intermediate in this synthesis is the 6‐membered hydroxy …
H Tsutsui, O Mitsunobu - Tetrahedron letters, 1984 - Elsevier
… 2) In this communication, we wish to report the preparation of the 0-1-c-6 and 0-7-C-14 segments of colletodiol. … 2 The basic design for the synthesis of colletodiol was planned …
Number of citations: 23 www.sciencedirect.com

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